molecular formula C21H18N2O4S B2397794 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922034-70-6

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2397794
CAS No.: 922034-70-6
M. Wt: 394.45
InChI Key: CWDVZCOQDYLCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dibenzo[b,f][1,4]oxazepin core, characterized by a seven-membered oxazepine ring fused to two benzene rings. The 11-oxo group introduces a ketone functionality, while the sulfonamide moiety at position 2 is substituted with a meta-tolyl (m-tolyl) group.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-5-4-6-15(11-14)13-28(25,26)23-16-9-10-19-17(12-16)21(24)22-18-7-2-3-8-20(18)27-19/h2-12,23H,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDVZCOQDYLCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepine core, characterized by its fused ring structure, which includes both nitrogen and oxygen atoms. The presence of the methanesulfonamide moiety enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to function as an inhibitor of various enzymes and receptors, thereby modulating metabolic pathways. This interaction can lead to diverse biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
  • CNS Activity : Due to its structural similarity to known neuroactive compounds, it is being explored for potential applications in treating central nervous system disorders.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various pathogens. For example:

  • Antibacterial Activity : In laboratory settings, the compound exhibited significant inhibition against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Studies

One notable case study involved the evaluation of the compound’s effects on human cancer cell lines:

  • Study on Cancer Cell Lines : A series of experiments conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameCore StructureBiological ActivityNotes
QuetiapineDibenzo[b,f][1,4]thiazepineAntipsychoticWell-studied for CNS effects
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepineThiazepineAnticancerSimilar mechanism but different core
N-(7-methyl-11-oxo...)Dibenzo[b,f][1,4]oxazepineAntimicrobialRelated structure with different substituents

Comparison with Similar Compounds

Core Heterocycle Modifications

Thiazepine vs. Oxazepine Derivatives

Compounds such as N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () replace the oxygen atom in the oxazepine ring with sulfur, forming a thiazepine core. Key differences include:

  • Conformational Flexibility : The larger atomic radius of sulfur may increase ring strain, affecting molecular geometry and interactions.
  • Spectral Data : Thiazepine derivatives exhibit distinct ¹H NMR shifts (e.g., δ 7.96–7.80 ppm for aromatic protons in ) compared to oxazepines, reflecting electronic differences .
Table 1: Core Heterocycle Comparison
Compound Class Heteroatom Example Molecular Weight (g/mol) Key ¹H NMR Shifts (ppm)
Dibenzooxazepine O ~408 () δ 10.48 (s, NH)
Dibenzo[b,f][1,4]thiazepine S 421.0 () δ 7.96–7.62 (m, aromatic)

Substituent Variations on the Sulfonamide/Acetamide Moieties

Sulfonamide vs. Acetamide Functional Groups
  • Target Compound : The m-tolylmethanesulfonamide group provides a balance of lipophilicity (due to the methyl group) and hydrogen-bonding capacity (via the sulfonamide).
  • Acetamide Derivatives: Compounds like 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide () replace sulfonamide with acetamide. This reduces acidity (pKa ~15 for acetamide vs.
Aromatic Substituent Effects
  • Electron-Withdrawing Groups: Derivatives with 3-chlorophenyl () or 4-fluorophenyl () substituents enhance sulfonamide acidity, improving hydrogen-bond donor strength.
  • Electron-Donating Groups : The m-tolyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to polar substituents like 4-methoxybenzyl (), which may improve membrane permeability .
Table 2: Substituent Impact on Physicochemical Properties
Substituent Example Compound logP (Estimated) Key Biological Effect
m-Tolyl Target Compound ~2.5 Balanced lipophilicity
4-Fluorophenyl Compound 8c () ~2.8 Enhanced metabolic stability
3-Chlorophenyl ~3.0 Increased acidity (pKa ~9.5)
4-Methoxybenzyl ~1.8 Reduced membrane permeability

Pharmacological Implications

  • Receptor Selectivity : The dibenzooxazepine core in the target compound may favor interactions with CNS targets (e.g., D2 dopamine receptors) over thiazepines, which show varied selectivity profiles .
  • Metabolic Stability : Fluorinated analogs () exhibit longer half-lives due to resistance to oxidative metabolism, whereas m-tolyl groups may undergo CYP450-mediated oxidation .

Q & A

Q. What are the standard synthetic routes and characterization techniques for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, including functionalization of the dibenzo[b,f][1,4]oxazepine core and sulfonamide coupling. Key steps include:

  • Core formation : Cyclization of precursors under controlled temperature (e.g., 80–120°C) and pH (neutral to mildly acidic) to form the oxazepine ring.
  • Sulfonamide coupling : Reaction of the oxazepine intermediate with m-tolylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine). Characterization employs NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Crystallographic studies (X-ray) may resolve stereochemical ambiguities .

Q. Which analytical methods are critical for structural elucidation of this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–11 ppm).
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the oxazepine and sulfonamide moieties.
  • FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis while minimizing byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency.
  • Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cyclization steps.
  • Temperature control : Lower temperatures (≤60°C) reduce decomposition of heat-sensitive intermediates.
  • In-line monitoring : Use of LC-MS to track reaction progress and adjust conditions dynamically .

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Recommended approaches:

  • Enzyme kinetics : Measure IC₅₀ values under standardized buffer systems (e.g., Tris-HCl, pH 7.4).
  • Molecular docking : Compare binding affinities with structurally similar compounds (e.g., analogs).
  • Selectivity profiling : Screen against kinase panels to identify off-target effects .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to quantify activity.
  • Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation.
  • Protein crystallography : Co-crystallize the compound with target enzymes (e.g., HDACs) to map binding sites .

Q. How can researchers resolve discrepancies in solubility and stability data across studies?

  • Solubility profiling : Use standardized solvents (e.g., DMSO stock solutions diluted in PBS) to avoid solvent-induced artifacts.
  • Accelerated stability testing : Expose the compound to varying pH (2–9), temperature (4–40°C), and light conditions, followed by HPLC analysis.
  • Comparative studies : Cross-reference with structurally analogous dibenzooxazepines (e.g., ’s ethoxy-methyl variant) .

Methodological Considerations

Q. What computational tools are effective for predicting structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
  • Molecular Dynamics (MD) : Simulates binding dynamics with flexible protein targets (e.g., GPCRs).
  • QSAR models : Train datasets using bioactivity data from similar sulfonamide-oxazepine hybrids .

Q. How should researchers validate the compound’s neuroprotective or anti-inflammatory activity?

  • In vitro models : Use LPS-stimulated microglial cells (anti-inflammatory) or oxidative stress-induced neuronal cells (neuroprotective).
  • Biomarker analysis : Quantify TNF-α, IL-6 (ELISA), or ROS levels (DCFH-DA assay).
  • In vivo validation : Administer in rodent models of neuroinflammation (e.g., LPS-induced brain injury) at 10–50 mg/kg doses .

Data Contradiction Analysis

Q. Why might cytotoxicity data vary between cancer cell lines?

Variations may stem from:

  • Cell line specificity : Differences in efflux pump expression (e.g., P-gp in MDR1-overexpressing lines).
  • Metabolic activation : Liver microsome-mediated conversion to active/toxic metabolites. Mitigation: Include positive controls (e.g., doxorubicin) and assess ATP levels (CellTiter-Glo) to normalize viability data .

Structural and Functional Comparison Table

Compound VariantKey ModificationsBioactivity NotesReference
Ethoxy-methyl derivativeEthoxy group at C2, methyl at C5Enhanced anti-inflammatory
Chlorophenyl analog4-Cl substituent on benzeneImproved kinase inhibition
Allyl-substituted oxazepineAllyl group at N5Higher cytotoxicity in HeLa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.